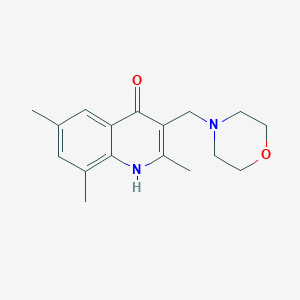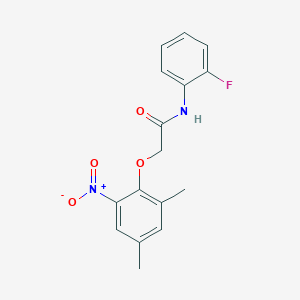![molecular formula C17H13N3OS2 B5737300 N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B5737300.png)
N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide is a complex organic compound with a unique structure that includes a benzothiazole ring, a cyano group, and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide typically involves the reaction of substituted benzothiazoles with cyanoacetates under specific conditions. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates. The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or sulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound
Aplicaciones Científicas De Investigación
N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound has potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure can be beneficial.
Mecanismo De Acción
The mechanism of action of N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide involves its interaction with molecular targets in biological systems. The cyano group and sulfanyl group play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity. The benzothiazole ring provides structural stability and enhances the compound’s ability to penetrate biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzothiazole derivatives and cyanoacetamide derivatives. Examples include:
- N-(2-cyanophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
- N-(benzothiazol-2-yl)-2-cyanoacetamide
Uniqueness
N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide is unique due to its combination of a benzothiazole ring with a cyano group and a sulfanyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c1-11(21)19-14-6-7-15-16(8-14)23-17(20-15)22-10-13-5-3-2-4-12(13)9-18/h2-8H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDELKODFFARDNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5737223.png)
![N-(2-isopropylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5737228.png)

![2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5737249.png)

![methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate](/img/structure/B5737251.png)

![4-[(3-ACETYLANILINO)METHYLENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE](/img/structure/B5737261.png)

![6-methyl-3-[(4-phenylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B5737271.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-methylidenecyclobutane-1-carboxamide](/img/structure/B5737275.png)
![ethyl 1-[(2-naphthyloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5737288.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5737295.png)
![N-[4-(acetylamino)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5737306.png)
